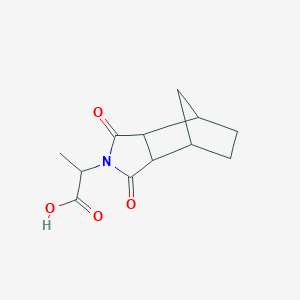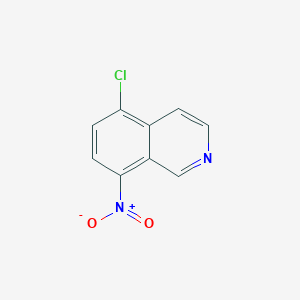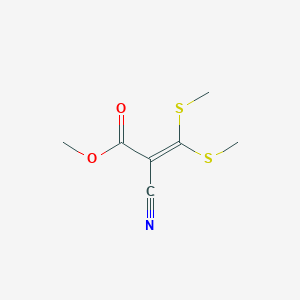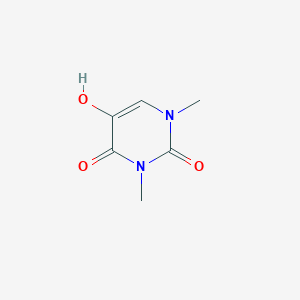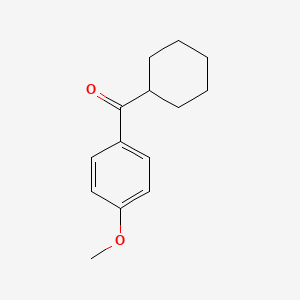
Cyclohexyl 4-methoxyphenyl ketone
Descripción general
Descripción
Cyclohexyl 4-methoxyphenyl ketone is a chemical compound with the molecular formula C14H18O2 . It has an average mass of 218.292 Da and a monoisotopic mass of 218.130676 Da . It is a white solid in its physical form .
Synthesis Analysis
The synthesis of Cyclohexyl 4-methoxyphenyl ketone can be achieved through various methods. One method involves the use of methanesulfonic acid and pyrographite at 80°C for a short duration . Another method uses trifluoroacetic acid and trifluoroacetic anhydride at 20°C for 12 hours in an inert atmosphere . A different approach uses aluminum oxide and trifluoroacetic anhydride at ambient temperature .
Molecular Structure Analysis
The InChI code for Cyclohexyl 4-methoxyphenyl ketone is 1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
Cyclohexyl 4-methoxyphenyl ketone has a density of 1.1±0.1 g/cm³ and a boiling point of 352.7±15.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 59.8±3.0 kJ/mol . The compound has a flash point of 155.5±13.9 °C . It has a molar refractivity of 64.0±0.3 cm³ .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A Practical Synthesis of the PDE4 Inhibitor, SB-207499 This study describes the synthesis of SB-207499 using homologation strategies involving a cyclohexanone precursor, leading to a robust and operationally simple method for producing the final drug substance with high yield and purity (Badham et al., 2003).
Ionic Hydrogenation of α,β-Unsaturated Ketones Research demonstrated that various unsaturated ketones, including those with 4-methoxyphenyl groups, react with cyclohexane in the presence of aluminum halides to form saturated ketones with high yields, highlighting the reactivity and potential for functional group transformation (Koltunov et al., 2001).
Pharmaceutical and Biological Relevance
The Ketamine Analogue Methoxetamine Although related to drug action, this paper is notable for discussing methoxetamine, a ketamine analogue with a methoxyphenyl cyclohexanone structure, highlighting the molecule's high affinity for the PCP-site on the glutamate NMDA receptor, indicating significant biological activity (Roth et al., 2013).
Catalysis and Industrial Applications
A Significant Promotion of Iron Tetra(p-methoxylphenyl) Porphyrin Catalysis This research discusses the use of iron tetra(p-methoxylphenyl) porphyrin catalyst for the aerobic oxidation of cyclohexane, demonstrating its reusability and activity in transforming cyclohexane into ketone and alcohol with high selectivity, indicating its potential for industrial applications (Fan et al., 2013).
Advanced Chemical Reactions and Mechanisms
Model Studies of Beta-Scission Ring-Opening Reactions This study focuses on the behavior of cyclohexyloxy radicals, especially those substituted with methoxy groups, and their propensity for beta-scission ring-opening reactions. It has implications for understanding complex reaction mechanisms and designing synthetic routes for specific products (Erhardt et al., 2007).
Propiedades
IUPAC Name |
cyclohexyl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQFEDKGYXCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322877 | |
| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 4-methoxyphenyl ketone | |
CAS RN |
7469-80-9 | |
| Record name | NSC402217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




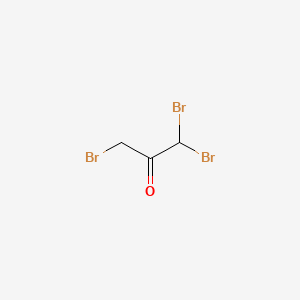

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
